molecular formula C22H20BrNO5 B2416556 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929457-26-1

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2416556
CAS No.: 929457-26-1
M. Wt: 458.308
InChI Key: ZHIPDQWPXRJNRV-OCKHKDLRSA-N
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Description

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H20BrNO5 and its molecular weight is 458.308. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO5/c23-15-7-13(21-14(8-15)11-27-12-28-21)9-19-20(26)16-3-4-18(25)17(22(16)29-19)10-24-5-1-2-6-24/h3-4,7-9,25H,1-2,5-6,10-12H2/b19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIPDQWPXRJNRV-OCKHKDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H18BrNO7C_{22}H_{18}BrNO_7 with a molecular weight of approximately 488.3 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18BrNO7
Molecular Weight488.3 g/mol
Purity≥95%

The precise mechanism of action for this compound is not fully elucidated. However, research suggests that it may interact with various biological targets, including:

  • Inhibition of Pro-inflammatory Cytokines : Benzofuran derivatives have shown to significantly reduce levels of inflammatory cytokines such as TNF and ILs in cell models, indicating potential anti-inflammatory properties .
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction .

Anticancer Activity

Studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value lower than that of established chemotherapeutics against multiple cancer types . The compound's ability to inhibit cancer cell proliferation is attributed to its influence on apoptosis pathways.

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can effectively manage chronic inflammatory disorders by suppressing key inflammatory mediators. One study reported a reduction in TNF and IL levels by over 90% when treated with related compounds .

Antimicrobial Properties

Benzofuran derivatives are also noted for their antimicrobial activities. Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values indicating moderate to strong antibacterial effects .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A recent study evaluated the impact of a related benzofuran derivative on inflammatory markers in macrophages. The results indicated a significant reduction in NF-kB activity and cytokine production, supporting its potential use in treating inflammatory diseases .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of several benzofuran derivatives against cancer cell lines (e.g., MCF7, HEPG2). The most potent compounds exhibited IC50 values ranging from 0.67 µM to 1.18 µM, showcasing their potential as anticancer agents .

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to benzofuran-3(2H)-ones have been reported to effectively reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 by substantial percentages (93.8%, 98%, and 71%, respectively) . These findings suggest that (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one could be explored for its potential in treating chronic inflammatory disorders.

Antimicrobial Activity

Benzofuran derivatives have also been noted for their antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, indicating that the presence of specific substituents can enhance their efficacy . The structural features of this compound may contribute to similar antimicrobial effects.

Anticancer Potential

The benzofuran scaffold is recognized for its anticancer properties. Research into benzofuran-based compounds has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of this compound may enhance its potency as an anticancer agent.

Case Studies

Several studies highlight the applications of related benzofuran compounds:

StudyFindings
Anti-inflammatory Study Demonstrated significant reduction in cytokines in vitro with related benzofuran derivatives .
Antimicrobial Activity Showed effective inhibition against various bacterial strains, suggesting potential for therapeutic use .
Anticancer Research Investigated the role of benzofurans in inducing apoptosis in cancer cells .

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